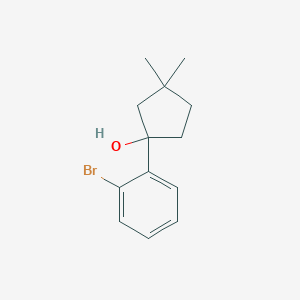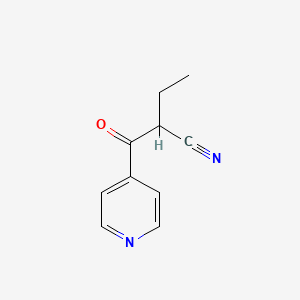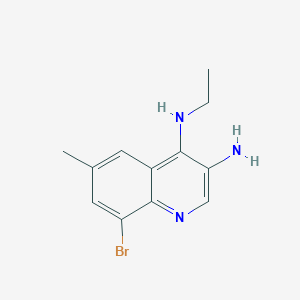![molecular formula C10H19NO B13204860 (2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)
(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-7,7-dimethylbicyclo[221]heptan-1-YL)methanol is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol typically involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-1-one with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols .
科学研究应用
(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes .
相似化合物的比较
Similar Compounds
- (7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride
- (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid
Uniqueness
(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol is unique due to its specific bicyclic structure and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC 名称 |
(2-amino-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,12H,3-6,11H2,1-2H3 |
InChI 键 |
XGOPUSDMQLMBPU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(C2)N)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


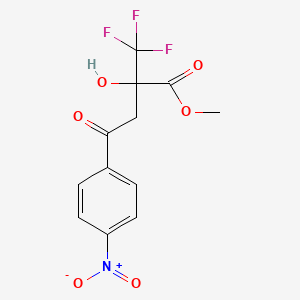
![3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13204788.png)
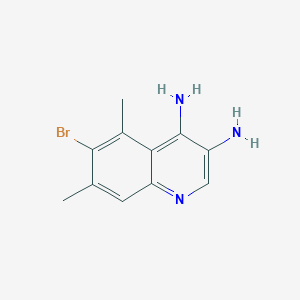
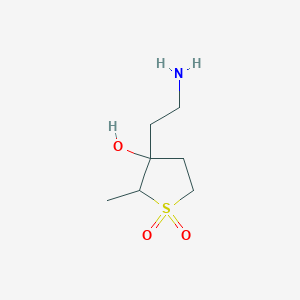
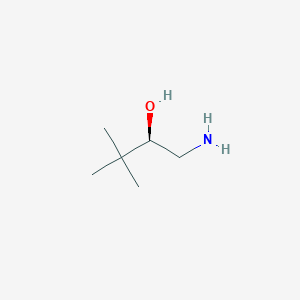
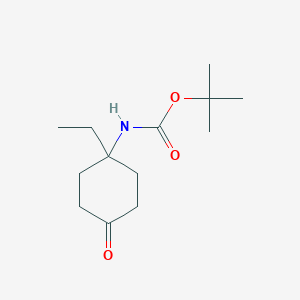
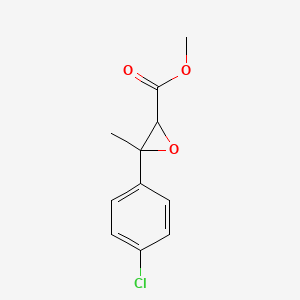
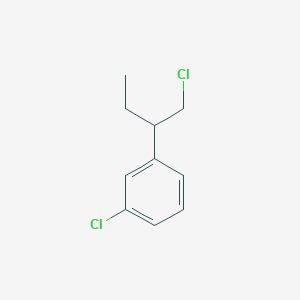
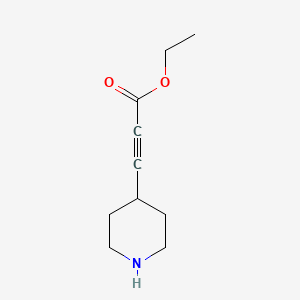
![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
